molecular formula C9H6F3NO B1524029 2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine CAS No. 1787995-86-1

2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine

Cat. No.: B1524029
CAS No.: 1787995-86-1
M. Wt: 201.14 g/mol
InChI Key: HYLSNLFNTIXREF-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a prop-2-yn-1-yloxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can act as a reactive site for further chemical modifications, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine is unique due to the combination of the prop-2-yn-1-yloxy and trifluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-prop-2-ynoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-2-6-14-8-5-3-4-7(13-8)9(10,11)12/h1,3-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLSNLFNTIXREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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